(CAAC-Cy)Rh(COD)Cl
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Overview
Description
The compound (CAAC-Cy)Rh(COD)Cl is a rhodium complex with the chemical name [2-[2,6-bis(1-methylethyl)phenyl]-3,3-dimethyl-2-azaspiro[4.5]dec-1-ylidene]chloro[(1,2,5,6-η)-1,5-cyclooctadiene]rhodium . This compound is known for its selective hydrogenation capabilities, particularly in the hydrogenation of arenes, including fluoroarenes, to produce all-cis-multifluorinated cycloalkanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (CAAC-Cy)Rh(COD)Cl involves the reaction of free cyclic (amino)(alkyl)carbene (CAAC) with rhodium complexes such as [Rh(COD)Cl]2 . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and specific temperatures to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Chemical Reactions Analysis
Types of Reactions: (CAAC-Cy)Rh(COD)Cl primarily undergoes hydrogenation reactions. It is a selective hydrogenation catalyst used for the hydrogenation of various arenes, including fluoroarenes . The compound can also facilitate the hydrogenation of aromatic ketones and phenols .
Common Reagents and Conditions: The hydrogenation reactions involving this compound typically require hydrogen gas and are conducted under specific pressure and temperature conditions. The presence of the rhodium complex as a catalyst is crucial for the selective hydrogenation process .
Major Products: The major products formed from the hydrogenation reactions catalyzed by this compound include all-cis-multifluorinated cycloalkanes and saturated heterocycles . These products are valuable for further derivatization and applications in various fields.
Scientific Research Applications
(CAAC-Cy)Rh(COD)Cl has several scientific research applications:
Mechanism of Action
The mechanism of action of (CAAC-Cy)Rh(COD)Cl involves the coordination of the rhodium center with the cyclic (amino)(alkyl)carbene ligand, which enhances the catalytic activity of the complex . The strong σ-donating properties of the CAAC ligand facilitate the reduction of aromatic ketones and phenols by reducing the aryl groups . This unique catalytic activity allows for the selective hydrogenation of various substrates under mild conditions .
Comparison with Similar Compounds
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- 1,3-Bis(2,6-diisopropylphenyl)imidazolinium chloride
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness: (CAAC-Cy)Rh(COD)Cl stands out due to its high selectivity in hydrogenation reactions and its ability to produce all-cis-multifluorinated cycloalkanes . The presence of the cyclic (amino)(alkyl)carbene ligand enhances its catalytic properties, making it more effective than other similar rhodium complexes .
Properties
Molecular Formula |
C23H35N |
---|---|
Molecular Weight |
325.5 g/mol |
InChI |
InChI=1S/C23H35N/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23/h10-12,17-18H,7-9,13-15H2,1-6H3 |
InChI Key |
JMRDSOGPCPPHML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=[C-]C3(CCCCC3)CC2(C)C |
Origin of Product |
United States |
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